![molecular formula C9H11N3O2 B15212585 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione CAS No. 61671-73-6](/img/structure/B15212585.png)
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with 2-aminopyrimidine derivatives under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-c]pyrimidine core .
Another approach involves multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. This method is advantageous due to its simplicity and high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Catalysts such as palladium or copper may be employed to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-b]pyridazines: Contain a pyridazine ring fused to the imidazole ring.
Imidazo[1,2-c]quinazolines: Feature a quinazoline ring fused to the imidazole ring.
Uniqueness
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is unique due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold in medicinal chemistry .
Propriétés
Numéro CAS |
61671-73-6 |
|---|---|
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
6-propyl-3H-imidazo[1,2-c]pyrimidine-2,5-dione |
InChI |
InChI=1S/C9H11N3O2/c1-2-4-11-5-3-7-10-8(13)6-12(7)9(11)14/h3,5H,2,4,6H2,1H3 |
Clé InChI |
IERFTNRMHYVERA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CC2=NC(=O)CN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


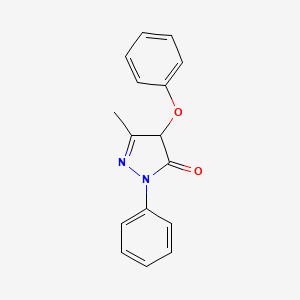
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
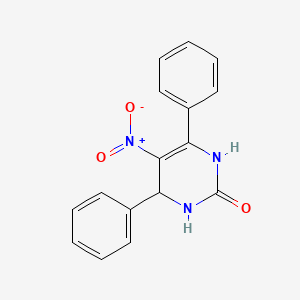

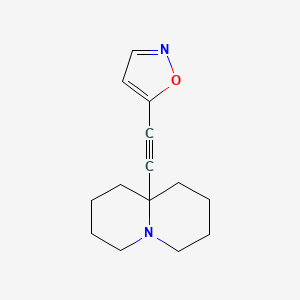
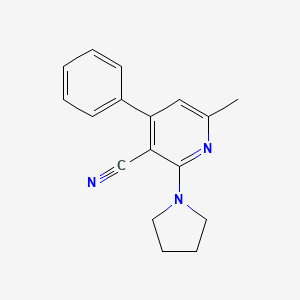
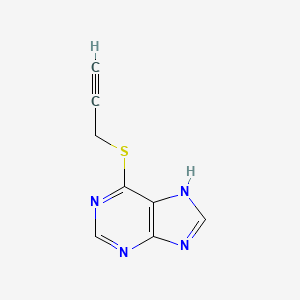
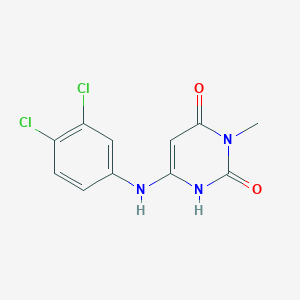
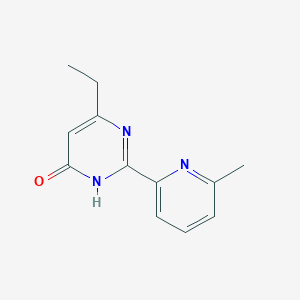
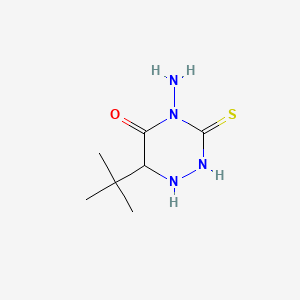
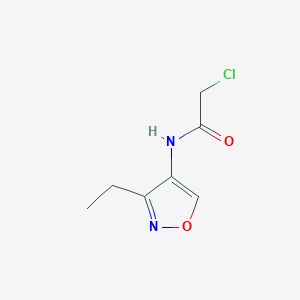
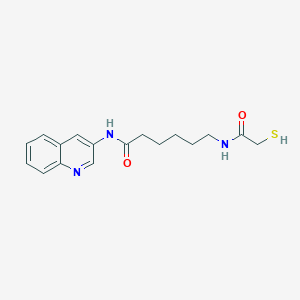

![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
